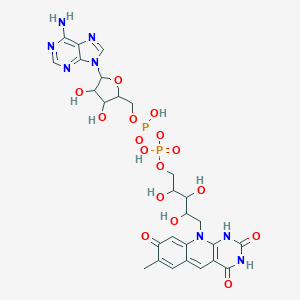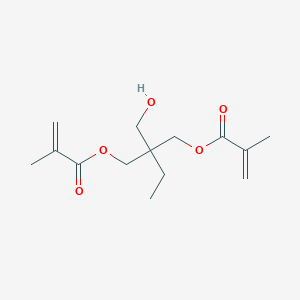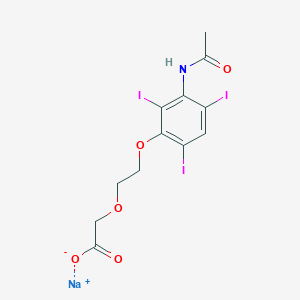
Ácido 8-hidroxiquinolina-7-carboxílico
Descripción general
Descripción
8-Hydroxyquinoline-7-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications. This compound features a hydroxyl group at the 8th position and a carboxylic acid group at the 7th position on the quinoline ring. It is a bicyclic compound consisting of a pyridine ring fused to a phenol ring, making it a versatile molecule in various chemical and biological contexts .
Aplicaciones Científicas De Investigación
8-Hydroxyquinoline-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent for the quantitative determination of metal ions.
Biology: Acts as an inhibitor of enzymes such as RNase and 2-oxoglutarate-dependent oxygenases.
Medicine: Investigated for its potential as an anticancer, antifungal, and antimicrobial agent.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes.
Mecanismo De Acción
Target of Action
8-Hydroxyquinoline-7-carboxylic acid (8-HQCA) is a derivative of 8-Hydroxyquinoline, a privileged structure known to bind to a diverse range of targets with high affinities . The primary targets of 8-HQCA are 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases . These enzymes play crucial roles in several biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Mode of Action
8-HQCA interacts with its targets by acting as an inhibitor. It is reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . This interaction results in the inhibition of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The action of 8-HQCA affects several biochemical pathways. By inhibiting 2OG-dependent enzymes, it impacts the epigenetic processes governed by these enzymes . For instance, the inhibition of histone lysine demethylases can affect gene expression and cellular differentiation .
Pharmacokinetics
It’s worth noting that one of its related compounds, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of 8-HQCA, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of 8-HQCA’s action are primarily related to its inhibitory effects on 2OG-dependent enzymes. By inhibiting these enzymes, 8-HQCA can influence epigenetic processes and potentially impact various cellular functions .
Action Environment
The action, efficacy, and stability of 8-HQCA can be influenced by various environmental factors. For instance, pH can affect the compound’s binding ability towards Fe2+ and Fe3+ . More research is needed to fully understand how other environmental factors might influence the action of 8-HQCA.
Análisis Bioquímico
Biochemical Properties
8-Hydroxyquinoline-7-carboxylic acid is known to interact with various enzymes and proteins. For instance, it has been identified as an effective broad-spectrum inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are involved in a variety of biochemical reactions, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Cellular Effects
The effects of 8-Hydroxyquinoline-7-carboxylic acid on cells are diverse and significant. It has been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
Molecular Mechanism
At the molecular level, 8-Hydroxyquinoline-7-carboxylic acid exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it acts as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the alkylation of substituted 8-hydroxyquinoline with appropriate reagents in the presence of catalysts such as tetrabutylammonium iodide in dichloromethane . Another method involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride .
Industrial Production Methods: Industrial production methods for 8-hydroxyquinoline-7-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of environmentally benign catalysts to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: A parent compound with similar chelating properties and biological activities.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced anticancer properties.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness: 8-Hydroxyquinoline-7-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
8-hydroxyquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIAZVFJRYLCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282700 | |
| Record name | 8-hydroxyquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19829-79-9 | |
| Record name | 19829-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19829-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-hydroxyquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyquinoline-7-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)



![3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid](/img/structure/B25422.png)



![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)



